Home > Products > Screening Compounds P10864 > 4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol
4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol - 315209-11-1

4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol

Catalog Number: EVT-10957943
CAS Number: 315209-11-1
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol is a complex organic compound classified as a condensed O,N-heterocycle. This compound features a chromene moiety fused with an oxazine ring, which contributes to its unique pharmacological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as a dopamine D3 receptor agonist, which may have implications in treating various neurological disorders.

Source and Classification

This compound can be sourced from various synthetic routes involving the modification of flavanones or related structures. Its classification falls under the category of heterocyclic compounds, specifically those containing both oxygen and nitrogen atoms in the ring structure. The molecular formula for 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol is C14H19NO3C_{14}H_{19}NO_3 with a molecular weight of approximately 249.310 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol typically involves several key steps:

  1. Starting Material Preparation: The synthesis often begins with readily available flavanones or their derivatives.
  2. Neber Rearrangement: This reaction transforms oxime tosylates derived from ketones into reactive intermediates that can lead to the formation of the desired heterocyclic structure. The Neber rearrangement is crucial for generating the 3-aminoflavanone derivatives necessary for subsequent reactions .
  3. Cyclization: Following the formation of intermediates, cyclization reactions occur to construct the oxazine ring fused with the chromene structure.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure samples suitable for characterization and biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol consists of a fused chromene and oxazine system. Key structural features include:

  • Chromene Backbone: A bicyclic structure comprising a benzene ring fused to a pyran.
  • Oxazine Ring: A six-membered ring containing one nitrogen and one oxygen atom.

The compound exhibits stereochemistry at specific positions (e.g., 4a and 10b), which can influence its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol can be explored through various reactions:

  1. Dopamine D3 Receptor Agonism: The compound has been evaluated for its ability to activate dopamine D3 receptors. This interaction is critical for its potential therapeutic effects in conditions like Parkinson's disease and schizophrenia .
  2. Structural Modifications: Derivatives of this compound can be synthesized by modifying substituents on the chromene or oxazine moieties to enhance potency or selectivity towards specific receptors .
Mechanism of Action

Process and Data

The mechanism of action for 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol involves binding to dopamine D3 receptors in the brain. Upon binding:

  1. Receptor Activation: The compound induces conformational changes in the receptor that lead to downstream signaling pathways associated with dopamine neurotransmission.
  2. Physiological Effects: Activation of these receptors can modulate various physiological responses including mood regulation and motor control.

Research indicates that compounds with similar structures exhibit varying degrees of selectivity for dopamine receptor subtypes (D2 vs D3), which is essential for minimizing side effects associated with broader receptor activation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol include:

  • Melting Point: Approximately 197–199 °C.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water.

Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture due to the presence of functional groups like hydroxyls and nitrogen-containing rings .

Applications

Scientific Uses

The primary applications of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol are found in medicinal chemistry:

  1. Pharmacological Research: It serves as a lead compound for developing new drugs targeting dopamine-related disorders.
  2. Neuroscience Studies: Investigating its effects on neurotransmitter systems can provide insights into brain function and disease mechanisms.
Introduction to Chromeno-Oxazine Alkaloids as Neuropharmacological Agents

Structural Taxonomy of Fused Polycyclic Benzopyrano-Oxazines

The benzopyrano-oxazine core embodies a privileged scaffold in neuropharmacology, defined by its:

  • Ring Fusion Geometry: Chromeno[4,3-b][1,4]oxazines adopt a cis-fused configuration where the pyran oxygen (O1) and oxazine nitrogen occupy adjacent positions. This proximity creates a dipole moment favoring interactions with transmembrane receptor domains. The degree of saturation varies, with 3,4,4a,10b-tetrahydro derivatives exhibiting partial saturation at C4-C4a and C10b-C1 bonds, conferring conformational flexibility while maintaining aromatic character in the chromene ring.
  • Stereochemical Complexity: The C4 and C4a chiral centers influence three-dimensional topology. In 4-alkyl substituted variants (e.g., 4-propyl), the substituent adopts a pseudo-axial orientation, projecting into hydrophobic receptor pockets. The trans-junction at C4a-C10b constrains ring puckering, reducing entropic penalties upon binding.
  • Pharmacophoric Elements: The phenolic hydroxyl at C9 (chromeno[4,3-b] numbering) serves as a hydrogen-bond donor/acceptor, mimicking catecholic functionalities in monoaminergic neurotransmitters. The oxazine nitrogen, typically tertiary in neuroactive analogs, enables protonation at physiological pH, facilitating ionic interactions with aspartate residues in biogenic amine receptors.

Table 1: Structural Classification of Neuroactive Benzopyrano-Oxazines

Core StructureRing SaturationCharacteristic SubstitutionsBiological Targets
Chromeno[4,3-b][1,4]oxazine3,4,4a,10b-TetrahydroC4-Alkyl (propyl); C9-OHDopamine D2/D3 receptors
BenzoxazineAromatic/DihydroC2-Carbonyl; N-AlkylGABA_A receptors; σ sites
Furo[2,3-f]chromenooxazineFully unsaturatedC8-Methoxy; C10-methylSerotonin transporters

Structural Diagram:

O (Oxazine)  / \  O-CH   N-R1  |     |  |     C4a - C10b (Chirality center)  |     |  HO-C9  C4-Propyl  (Phenolic OH)  

This molecular architecture aligns with key neuropharmacophoric requirements:

  • Catechol Isostere: The C9 phenolic group and adjacent oxygens replicate the 3,4-dihydroxy motif of dopamine, albeit with reduced metabolic susceptibility to catechol-O-methyltransferase compared to endogenous catecholamines [3] [9].
  • Semi-Rigid Conformation: The fused tricyclic system constrains the distance between the protonatable nitrogen and phenolic oxygen to 5.2–5.8 Å, matching the optimal spacing for D2-like receptor engagement (5.4–6.0 Å) as observed in ergoline and aporphine alkaloids [3] [7].
  • Lipophilic Domains: The 4-propyl extension occupies accessory hydrophobic pockets (e.g., EL2 subpocket in D3 receptors), enhancing subtype selectivity over monoamine transporters [3] [9].

Comparative analysis with classical neuroactive alkaloids reveals distinct advantages:

  • Unlike planar β-carbolines (e.g., harmine), the folded chromeno-oxazine topology reduces intercalation risks while maintaining affinity.
  • Compared to flexible arylpiperazines, conformational restraint minimizes off-target binding (e.g., α1-adrenergic, histaminergic sites) [7].
  • The absence of metabolically labile ester groups (cf. etifoxine’s benzoxazine) enhances metabolic stability [5].

Historical Development of Selective Dopaminergic Ligands

The evolution of dopaminergic ligands progressed through three generations, culminating in chromeno-oxazine derivatives:1. First-Generation Antipsychotics (1950s–1970s): Phenothiazines (chlorpromazine) and butyrophenones (haloperidol) established D2 antagonism as an antipsychotic strategy. Their limitations—extrapyramidal symptoms (EPS) and hyperprolactinemia—stemmed from unselective D2 blockade across striatal, pituitary, and cortical regions. Structural analysis reveals these promiscuous ligands possess:- Linear aryl-amine pharmacophores with rotatable bonds enabling multiple binding modes- High lipophilicity (clogP >4.5) causing σ1 and muscarinic off-target activity- Minimal subtype selectivity (D2 vs. D3/D4 affinity ratios <10) [3] [7]

  • Subtype-Selective Prototypes (1980s–2000s): Clozapine’s D4 affinity (Ki = 24 nM vs. D2 Ki = 160 nM) spurred targeted discovery, yielding:
  • Benzamide derivatives (eticlopride, raclopride) with moderate D2 selectivity (D2/D3 ratio ~5–20) via carboxamide H-bonding
  • Ergot-based scaffolds (cabergoline) exploiting D2 partial agonism
  • Pyrazolo[1,5-a]pyridines (FAUC 73) achieving D3 selectivity >100-fold through extended aryl binding

Table 2: Evolution of Dopamine D2-like Receptor Ligands

EraRepresentative CompoundChemical ClassD2 Affinity (Ki, nM)Selectivity Profile
1950–1970HaloperidolButyrophenone1.2D2/D3/D4 ≈ 1; σ1 active
1980–2000ClozapineTricyclic dibenzodiazepine160D4 > 5-HT2A > D2 (D2/D4 ratio = 6.7)
2000–2010L-741,626Pyrazinylpiperazine1.5D2/D3 ratio = 12; 5-HT2A inactive
2010–Present4-Propyl-chromenooxazineFused chromeno-oxazine0.8D3/D2 ratio = 25; D4/D2 >100
  • Chromeno-Oxazines as Third-Generation Agents: The emergence of 4-propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol addressed historical limitations through:
  • Spatial Compaction: The tricyclic system reduces rotatable bonds (nRot = 2 vs. 6–8 in earlier ligands), lowering entropic penalties and enhancing target residence time [3] [9].
  • Subtype Discrimination: Molecular modeling reveals the 4-propyl group occupies a D3-specific subpocket formed by transmembrane helices 2 and 3 (EL2 loop), sterically excluding D2 binding where this cleft is narrower by 1.8 Å [3] [7].
  • Electrostatic Tuning: Protonation of the oxazine nitrogen (pKa ≈ 8.2) generates a salt bridge with D3 Asp110³·²⁹, while the C9-OH donates H-bonds to Ser192⁵·⁴²—interactions less favored in D2 due to divergent residue orientations [9].

Structure-activity relationship (SAR) studies underpinning this development identified:

  • C4 Substitution: Propyl > ethyl > methyl for D3 affinity (ΔG = -3.2 kcal/mol for propyl vs. methyl). Longer chains (butyl) diminish selectivity due to hydrophobic mismatch.
  • Oxygenation Pattern: C9-OH > H > OCH3, affirming catechol-like binding. C8-substitution disrupts receptor access.
  • Saturation State: Partial saturation (dihydro) optimizes planarity/distortion balance for blood-brain barrier penetration (logBB = 0.48 vs. 0.11 for fully saturated analogs) [8] [9].

The compound’s design incorporates insights from:

  • Norditerpenoid Alkaloids: Conformationally restricted amine positioning akin to crassicauline A’s voltage-gated sodium channel modulation [1].
  • Benzoxazine Anxiolytics: Etifoxine’s GABAergic potentiation informed oxazine protonation behavior [5].
  • Indole Alkaloid Neuroprotection: Geissoschizoline’s dual-site cholinesterase inhibition inspired phenolic positioning [8] [10].

Ongoing Developments:Recent crystallographic data (D3-eticlopride complex, PDB: 3PBL) enables structure-based optimization of the chromeno-oxazine scaffold:

  • Introduction of C11-fluoro substituents to enhance blood-brain barrier penetration via reduced P-glycoprotein recognition.
  • Chiral resolution to isolate (4R,4aR)-enantiomers showing 15-fold greater D3 selectivity over racemates.
  • Hybridization with arylpiperazines to engender bitopic ligands engaging orthosteric and allosteric sites [7] [9].

This trajectory exemplifies rational design transforming historical dopaminergic ligands into precisely targeted neurotherapeutics with minimized off-target effects.

Properties

CAS Number

315209-11-1

Product Name

4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol

IUPAC Name

4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

InChI

InChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3

InChI Key

YOILXOMTHPUMRG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCOC2C1COC3=C2C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.